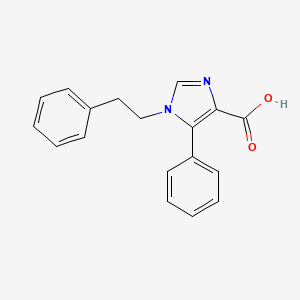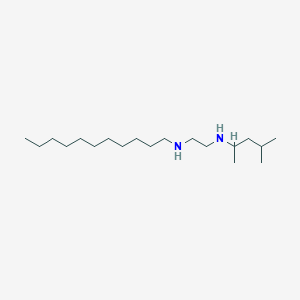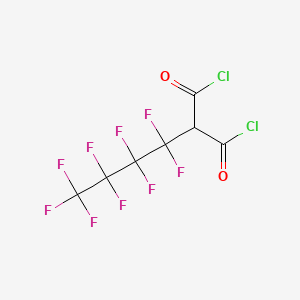
(Nonafluorobutyl)propanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nonafluorobutyl)propanedioyl dichloride is a chemical compound with the molecular formula C₇HCl₂F₉O₂. It is classified as a perfluoroalkyl substance (PFAS) and is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its ability to form strong bonds with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutyl)propanedioyl dichloride typically involves the reaction of nonafluorobutyl alcohol with propanedioyl dichloride in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at low temperatures to prevent decomposition of the reactants. The process involves the following steps:
Preparation of Nonafluorobutyl Alcohol: Nonafluorobutyl alcohol is synthesized through the fluorination of butanol.
Reaction with Propanedioyl Dichloride: The nonafluorobutyl alcohol is then reacted with propanedioyl dichloride in the presence of a catalyst such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Nonafluorobutyl)propanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form nonafluorobutyl propanedioic acid.
Reduction: The compound can be reduced to form nonafluorobutyl propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Hydrolysis: The major product is nonafluorobutyl propanedioic acid.
Reduction: The major product is nonafluorobutyl propanediol.
Aplicaciones Científicas De Investigación
(Nonafluorobutyl)propanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Nonafluorobutyl)propanedioyl dichloride involves its ability to form strong covalent bonds with other molecules. This property is due to the presence of highly electronegative fluorine atoms, which create a strong dipole moment. The compound can interact with various molecular targets, including enzymes and receptors, by forming stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Malonyl Chloride:
Succinyl Chloride: Another related compound, succinyl chloride, has a similar structure but with a different alkyl chain length.
Uniqueness
(Nonafluorobutyl)propanedioyl dichloride is unique due to its fluorinated alkyl group, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable materials.
Propiedades
Número CAS |
502768-31-2 |
|---|---|
Fórmula molecular |
C7HCl2F9O2 |
Peso molecular |
358.97 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)propanedioyl dichloride |
InChI |
InChI=1S/C7HCl2F9O2/c8-2(19)1(3(9)20)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H |
Clave InChI |
ANVAGPFOAQBILV-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)Cl)(C(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


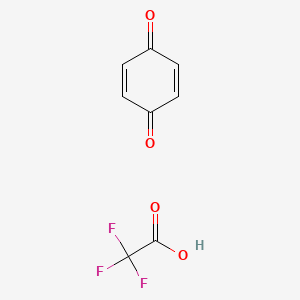
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
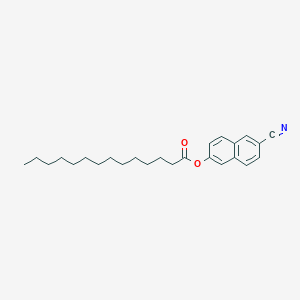
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
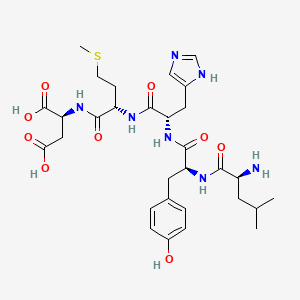
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
